molecular formula C22H27ClN6 B2617935 N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179480-09-1

N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2617935
CAS RN: 1179480-09-1
M. Wt: 410.95
InChI Key: MGBUAZSLKVEDLR-UHFFFAOYSA-N
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Description

N2-(3,5-dimethylphenyl)-6-(pyrrolidin-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C22H27ClN6 and its molecular weight is 410.95. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Molecular Recognition

Poly(2-vinyl-4,6-diamino-1,3,5-triazine) (PVDAT) demonstrates significant hydrogen bonding capabilities, efficiently binding pyrimidine derivatives from water solutions. This characteristic highlights its potential in molecular recognition, particularly in nucleic acid base identification and interaction. The observed order of adsorbing activity among derivatives aligns with the number of hydrogen bonds formed, suggesting a specific and efficient mechanism for molecular recognition through hydrogen bonding (Asanuma et al., 1998).

Synthesis and Characterization of Novel Polyamides

A study on the synthesis of new polyamides through the direct polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with derivatives of aromatic diamines resulted in polymers with high yield and inherent viscosities. These polymers were characterized by their solubility in polar solvents and thermal properties, demonstrating potential applications in various industries due to their stability and solubility characteristics (Faghihi & Mozaffari, 2008).

Antioxidant and Antitumor Activities

The evaluation of synthesized compounds, including nitrogen heterocycles, for their antioxidant and antitumor activities provides insights into the potential therapeutic applications of such compounds. The study highlights the importance of structural variation in enhancing the biological activity of these compounds, opening avenues for the development of new therapeutic agents (El-Moneim et al., 2011).

Molecular Interaction and Organocatalysis

Research into the molecular interaction of certain diamine analogs with cannabinoid receptors sheds light on the structural requirements for antagonist activity. This information is crucial for drug design and understanding receptor-ligand interactions, providing a foundation for the development of new pharmaceuticals (Shim et al., 2002).

Optical and Thermal Properties of Polymers

Studies on the synthesis and properties of polymers containing specific diamine monomers reveal significant findings regarding the optical and thermal properties of these materials. The introduction of specific functional groups can lead to polymers with desirable properties such as solubility, thermal stability, and optical characteristics, which are important for applications in electronics, photonics, and materials science (Hamciuc et al., 2015).

properties

IUPAC Name

2-N-(3,5-dimethylphenyl)-4-N-(4-methylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6.ClH/c1-15-6-8-18(9-7-15)23-20-25-21(24-19-13-16(2)12-17(3)14-19)27-22(26-20)28-10-4-5-11-28;/h6-9,12-14H,4-5,10-11H2,1-3H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBUAZSLKVEDLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=CC(=C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.